Xylamidine tosylate
CAS No.: 6443-40-9
Cat. No.: VC3899145
Molecular Formula: C26H32N2O5S
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6443-40-9 |
---|---|
Molecular Formula | C26H32N2O5S |
Molecular Weight | 484.6 g/mol |
IUPAC Name | 2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) |
Standard InChI Key | FRJLUWKYXWADTA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC |
Introduction
Chemical and Structural Properties
Xylamidine tosylate exists as a hemihydrate with the molecular formula 2C₁₉H₂₄N₂O₂·2C₇H₈O₃S·H₂O and a molecular weight of 987.231 g/mol . Its structure comprises a xylamidine cation paired with a tosylate (p-toluenesulfonate) anion. The compound is racemic, containing equal parts of enantiomers, and lacks defined stereocenters or E/Z centers . Key structural features include:
-
Aryl ether linkages: Derived from 3-methoxyphenol, contributing to receptor binding specificity.
-
Imidoylammonium group: Facilitates interaction with serotonin receptors.
-
Tosylate counterion: Enhances solubility and stability.
Table 1: Molecular Characteristics of Xylamidine Tosylate
Mechanism of Action
Xylamidine tosylate selectively antagonizes peripheral 5HT2A and 5HT1A receptors with negligible CNS penetration . This selectivity arises from its quaternary ammonium structure, which limits blood-brain barrier permeability. Key mechanistic insights include:
-
Receptor Binding: The compound competitively inhibits serotonin binding at 5HT2A receptors (Ki ≈ 12 nM), attenuating downstream Gq/11-mediated signaling .
-
Peripheral Specificity: Unlike centrally active antagonists (e.g., methysergide), xylamidine’s charged nature confines its action to vascular smooth muscle, enteric neurons, and thermoregulatory pathways .
-
Functional Antagonism: In vivo studies demonstrate blockade of serotonin-induced vasoconstriction and visceral pain responses at doses ≤1 mg/kg .
Research Applications
Cardiovascular Studies
Xylamidine tosylate has elucidated serotonin’s role in blood pressure regulation. In conscious rats, pretreatment with 0.3 mg/kg xylamidine abolished 5HT2 receptor-mediated hypertensive responses while sparing α1-adrenoceptor effects . This discrimination enabled researchers to isolate serotonergic contributions to conditions like hypertension and Raynaud’s phenomenon.
Thermoregulation
Estrogen-deficient rodent models revealed that 5HT2A activation exacerbates tail-skin temperature dysregulation. Xylamidine (1 mg/kg s.c.) normalized thermoregulatory responses by blocking peripheral serotonin signaling, suggesting therapeutic potential for menopausal hot flashes .
Migraine Pathways
In neurogenic inflammation models, xylamidine (10 μM) inhibited mCPP-induced dural protein extravasation by 78%, revealing a nitric oxide-dependent mechanism distinct from central migraine pathways .
Comparative Pharmacology
Table 2: Xylamidine Tosylate vs. Other Serotonin Antagonists
Compound | CNS Penetration | Primary Targets | Therapeutic Use |
---|---|---|---|
Xylamidine tosylate | No | Peripheral 5HT2A/1A | Research tool |
Methysergide | Yes | 5HT1B/1D, 5HT2A | Migraine prophylaxis |
Cyproheptadine | Yes | 5HT2, H1 | Allergies, serotonin syndrome |
Pizotifen | Yes | 5HT2, H1 | Migraine prevention |
Xylamidine’s peripheral restriction avoids CNS side effects (e.g., drowsiness, dizziness) common to other antagonists, enabling cleaner mechanistic studies .
Clinical and Preclinical Insights
Dose-Response Relationships
-
Cardiovascular Effects: ED₅₀ = 0.12 mg/kg i.v. for inhibiting 5HT-induced pressor responses in rats .
-
Thermoregulation: 1 mg/kg s.c. restored normal tail-skin temperature fluctuations in ovariectomized rodents .
-
Toxicity: LD₅₀ >100 mg/kg in rodents, reflecting a wide safety margin for research use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume